molecular formula C9H7F3O3 B1451043 Ethyl 2,3,5-trifluoro-4-hydroxybenzoate CAS No. 1214351-42-4

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate

Cat. No. B1451043
M. Wt: 220.14 g/mol
InChI Key: VDIUATOCPYUEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate is a chemical compound with the CAS Number: 1214351-42-4 . It has a molecular weight of 220.15 and is also known as ethyl gallate. It is a solid at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2,3,5-trifluoro-4-hydroxybenzoate . The InChI Code is 1S/C9H7F3O3/c1-2-15-9(14)4-3-5(10)8(13)7(12)6(4)11/h3,13H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate is a solid at ambient temperature . It has a molecular weight of 220.15 . The predicted density is 1.421±0.06 g/cm3 , and the predicted boiling point is 282.9±40.0 °C .

Scientific Research Applications

The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, and H335 . The precautionary statements are P271, P261, and P280 .

properties

IUPAC Name

ethyl 2,3,5-trifluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-2-15-9(14)4-3-5(10)8(13)7(12)6(4)11/h3,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIUATOCPYUEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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